

A Technical Guide to 2,3,5-Trimethylpyridine: From Discovery to Modern Synthesis

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Compound of Interest		
Compound Name:	2,3,5-Trimethylpyridine	
Cat. No.:	B1346980	Get Quote

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a heterocyclic organic compound with the chemical formula C₈H₁₁N. As a substituted pyridine, it serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Notably, it is a key starting material for the production of esomeprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD)[1][2]. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of **2,3,5-trimethylpyridine**, tailored for professionals in the fields of chemical research and drug development.

Historical Perspective and Discovery

The history of **2,3,5-trimethylpyridine** dates back to the early 20th century when it was first isolated from the tar of stone coal[1]. Later, it was also identified in shales[1]. The initial method of obtaining this compound was through the fractional distillation of these natural sources, a process that yielded the compound at a boiling point of 186–190 °C, albeit with a low yield of around 7%[1]. These early discoveries laid the groundwork for future synthetic explorations as the demand for pyridine derivatives grew.

Physicochemical and Spectroscopic Data



A clear understanding of the physical and spectroscopic properties of **2,3,5-trimethylpyridine** is essential for its application in synthesis and analysis.

Table 1: Physicochemical Properties of 2,3,5-Trimethylpyridine

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N	[3]
Molecular Weight	121.18 g/mol	[3][4]
CAS Number	695-98-7	[3][5]
Appearance	Colorless to light yellow liquid	[6]
Odor	Pungent, pyridine-like	[6]
Boiling Point	184.0 °C at 760 mm Hg	[5]
Melting Point	-46 °C	[6]
Density	0.934 g/cm3 at 20 °C	[6]
Refractive Index	1.495 - 1.497 at 20 °C	[6]
Solubility in Water	Slightly soluble (1.614e+004 mg/L at 25 °C est.)	[5][6]
Flash Point	55 °C	[6]

Table 2: Spectroscopic Data for 2,3,5-Trimethylpyridine



Spectroscopic Technique	Key Data Points	Source
¹H NMR	Identity confirmed with ¹H NMR	[7]
¹³ C NMR	Identity confirmed with ¹³ C NMR	[7]
Mass Spectrometry (EI)	Available in NIST WebBook	[3]
FTIR Spectra	Data available from Bio-Rad Laboratories, Inc.	[4]
ATR-IR Spectra	Data available from Bio-Rad Laboratories, Inc.	[4]
Kovats Retention Index	Standard non-polar: 1055, 1060, 1045.2; Semi-standard non-polar: 1076; Standard polar: 1484	[4]

Synthetic Methodologies: An Evolutionary Overview

The synthesis of **2,3,5-trimethylpyridine** has evolved significantly from its initial isolation from coal tar. Modern methods offer higher yields and greater control over purity.

Early Synthetic Approaches

Early synthetic efforts can be categorized into gas-phase and liquid-phase reactions:

- Homogeneous Synthesis: This method involves the reaction of propionaldehyde, paraformaldehyde, and concentrated ammonia in an autoclave under high pressure and temperature. Subsequent fractional distillation in a vacuum provides 2,3,5-trimethylpyridine with a yield of up to 14%[1].
- Heterogeneous Synthesis: In this approach, methylethyl acrolein, ethanol, and ammonia are reacted over a catalyst (such as SiO₂ or Al₂O₃) at elevated temperature and pressure for an extended period, resulting in yields of up to 28.5%[1].

Modern and Optimized Synthetic Routes

Foundational & Exploratory





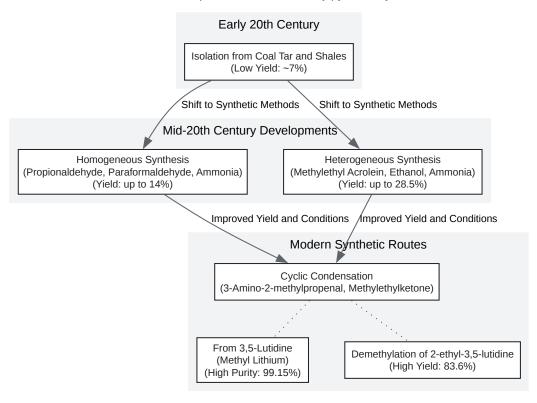
More contemporary methods have focused on improving yields and utilizing more accessible starting materials.

- Cyclic Condensation: A notable method involves the cyclic condensation of 3-amino-2-methylpropenal and methylethylketone. Optimization of this reaction has identified the ideal conditions as a temperature of 150 °C, a reaction time of 24 hours, and a CH₃COOH/pTsOH catalyst[1]. This represents the first successful synthesis of 2,3,5-trimethylpyridine in an acidic medium[1].
- From 3,5-Lutidine: Another synthetic route starts with 3,5-lutidine (3,5-dimethylpyridine). The process involves reaction with methyl lithium in ether and toluene, followed by heating. After workup and distillation, **2,3,5-trimethylpyridine** is obtained with a purity of 99.15% as determined by gas chromatography[8].
- Demethylation Route: A patented method describes the preparation of **2,3,5-trimethylpyridine** through the demethylation of 2-ethyl-3,5-lutidine using sulfur powder at a temperature of 150-200 °C. This process can achieve a molar yield of 83.6% based on the consumed 2-ethyl-3,5-lutidine[9].

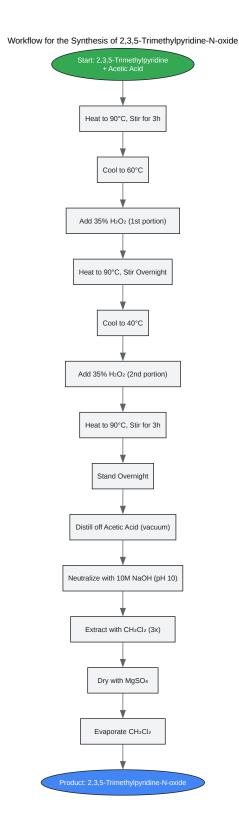
The following diagram illustrates the historical progression of these synthetic approaches.



Historical Development of 2,3,5-Trimethylpyridine Synthesis









Synthetic Pathway to 4-Methoxy-2,3,5-trimethylpyridine 2,3,5-Trimethylpyridine N-oxide Nitration 4-Nitro-2,3,5-trimethylpyridine N-oxide Methoxylation 4-Methoxy-2,3,5-trimethylpyridine N-oxide Deoxygenation

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